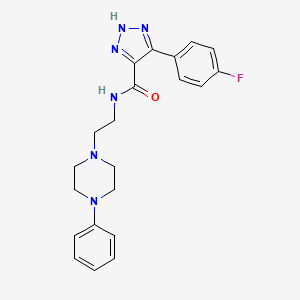

C21H23FN6O

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

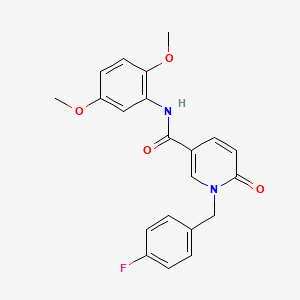

The compound C21H23FN6O has a molecular weight of 394.445323 g/mol . The IUPAC name of this compound is 1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]-N-(4-fluorophenyl)piperidine-3-carboxamide .

Synthesis Analysis

The synthesis of such compounds can be achieved through various methods. For instance, AiZynthFinder, an open-source software, can be used for retrosynthetic planning . It uses a Monte Carlo tree search that recursively breaks down a molecule to purchasable precursors . Another approach involves computational chemical synthesis analysis and pathway design .

Molecular Structure Analysis

The molecule contains a total of 55 bonds, including 32 non-H bonds, 18 multiple bonds, 4 rotatable bonds, 1 double bond, 17 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 tertiary amide (aromatic), and 1 tertiary amine (aliphatic) .

Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed using various tools. For instance, the Searching Chemical Action and Network (SCAN) platform allows users to perform interactive chemical reaction path network visualization and data science techniques .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For C21H23FN6O, some of these properties include its molecular weight and the types and number of bonds it contains .

科学的研究の応用

- C21H23FN6O exhibits antiviral activity by inhibiting specific viral enzymes or interfering with viral replication. Researchers have explored its potential against RNA viruses like influenza and coronaviruses .

- C21H23FN6O has been investigated as a potential anticancer agent. Its ability to inhibit cell proliferation and induce apoptosis makes it promising for cancer treatment .

- Researchers have explored C21H23FN6O’s impact on neurological conditions like Alzheimer’s disease and epilepsy .

- C21H23FN6O’s effects on neurotransmitter receptors have led to investigations in psychiatric disorders such as anxiety and depression .

- Some studies suggest that C21H23FN6O may modulate immune responses, potentially impacting autoimmune diseases or allergies .

Antiviral Agents

Cancer Therapy

Neurological Disorders

Psychiatric Disorders

Immunomodulation

Molecularly Imprinted Polymers (MIPs)

将来の方向性

作用機序

Target of Action

The compound C21H23FN6O, also known as Fentanyl, is a potent opioid agonist . Its primary targets are the opioid receptors in the central nervous system and the gastrointestinal tract . These receptors play a crucial role in pain perception and relief, as well as in the regulation of certain physiological processes such as respiratory rate, gastrointestinal motility, and mood .

Mode of Action

Fentanyl interacts with its targets, the opioid receptors, by binding to them and activating them . This activation inhibits the release of nociceptive neurotransmitters, such as substance P, GABA, dopamine, acetylcholine, and noradrenaline . As a result, the perception of pain is reduced, providing analgesia .

Biochemical Pathways

The activation of opioid receptors by Fentanyl triggers a cascade of biochemical events. It leads to the inhibition of adenylate cyclase, decreasing the production of cAMP . This results in the hyperpolarization of the cell membrane and inhibition of neurotransmitter release . The downstream effects include analgesia, sedation, euphoria, respiratory depression, and constipation .

Pharmacokinetics

The ADME properties of Fentanyl are significant for its bioavailability. After administration, it is rapidly absorbed and distributed in the body . It is metabolized primarily in the liver by the cytochrome P450 3A4 enzyme, and its metabolites are excreted in urine . The onset of action is rapid, and its duration of action is several hours .

Result of Action

The molecular and cellular effects of Fentanyl’s action include the inhibition of neurotransmitter release, reduction in the perception of pain, and alteration in mood . At the cellular level, it causes hyperpolarization of the cell membrane, leading to a decrease in neuronal excitability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Fentanyl. Factors such as pH can affect its ionization state, influencing its absorption and distribution . Additionally, genetic factors such as polymorphisms in the cytochrome P450 3A4 enzyme can affect its metabolism, leading to variations in its efficacy and potential toxicity .

特性

IUPAC Name |

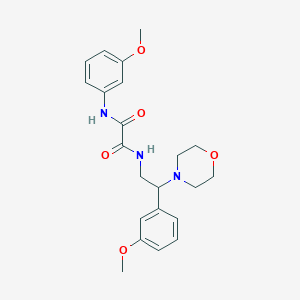

5-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN6O/c22-17-8-6-16(7-9-17)19-20(25-26-24-19)21(29)23-10-11-27-12-14-28(15-13-27)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,23,29)(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUSTPXGOSKHPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=NNN=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C21H23FN6O | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(4-formylpiperazine-1-carbonyl)amino]acetate](/img/structure/B2766384.png)

![3-[3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2766388.png)

![N-(4-chlorophenyl)-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide](/img/structure/B2766391.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide](/img/structure/B2766397.png)

![2-Iodobenzo[e]pyrido[1,2-a][1,3]diazepin-6(11H)-imine hydrochloride](/img/structure/B2766401.png)

![4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B2766402.png)

![3-[[5-Ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2766403.png)

![2-(2-chlorophenyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2766406.png)